molecular formula C24H22N4S B11566079 2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile

2-Amino-6-[(4-tert-butylbenzyl)sulfanyl]-4-phenylpyridine-3,5-dicarbonitrile

Cat. No.: B11566079
M. Wt: 398.5 g/mol
InChI Key: AIGWLVBWGWDHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-6-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , as well as various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome and yield of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-AMINO-6-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the production of advanced materials, such as polymers or nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-AMINO-6-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-AMINO-6-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE include other pyridine derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of 2-AMINO-6-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-4-PHENYLPYRIDINE-3,5-DICARBONITRILE lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure enables it to participate in various chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C24H22N4S

Molecular Weight

398.5 g/mol

IUPAC Name

2-amino-6-[(4-tert-butylphenyl)methylsulfanyl]-4-phenylpyridine-3,5-dicarbonitrile

InChI

InChI=1S/C24H22N4S/c1-24(2,3)18-11-9-16(10-12-18)15-29-23-20(14-26)21(17-7-5-4-6-8-17)19(13-25)22(27)28-23/h4-12H,15H2,1-3H3,(H2,27,28)

InChI Key

AIGWLVBWGWDHRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.